molecular formula C13H12ClFN2 B1398833 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine CAS No. 1057682-70-8

3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine

Cat. No.: B1398833
CAS No.: 1057682-70-8
M. Wt: 250.7 g/mol
InChI Key: XBAPZSMBPOMSAO-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine is a pyridazine derivative characterized by a chlorine atom at position 3, a 4-fluorobenzyl group at position 6, and methyl substituents at positions 4 and 3. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of the Hedgehog (Hh) signaling pathway, such as NVP-LEQ506 and Taladegib (LY-2940680) . Its design likely aims to optimize pharmacodynamic properties by balancing lipophilicity (via the fluorobenzyl group) and steric effects (via methyl groups), which influence target binding and metabolic stability.

Properties

IUPAC Name

3-chloro-6-[(4-fluorophenyl)methyl]-4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-8-9(2)13(14)17-16-12(8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAPZSMBPOMSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1CC2=CC=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridazine is coupled with 4-fluorobenzyl bromide in the presence of a palladium catalyst and a base like potassium phosphate. This method is favored for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the chloro group.

Scientific Research Applications

3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The pyridazine core is a common scaffold in drug discovery. Key analogs and their structural distinctions include:

Compound Core Structure Substituents Biological Activity Reference
3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine Pyridazine Cl (C3), 4-fluorobenzyl (C6), CH₃ (C4, C5) Hh pathway inhibition (hypothesized)
NVP-LEQ506 Phthalazine Benzyl derivatives, piperazine linker Hh pathway inhibitor (IC₅₀: ~1 nM)
R66703 Pyridazine Cl (C3), 4-[(3-methylphenyl)methyl]-piperazinyl Antiviral (rhinovirus inhibition)
3-Chloro-6-(4-chloro-3,5-dimethyl-pyrazol-1-yl)pyridazine Pyridazine Cl (C3), pyrazole (C6) Synthetic intermediate

Key Observations :

  • Core Flexibility : Replacing the bicyclic phthalazine (NVP-LEQ506) with dimethylpyridazine reduces molecular complexity while retaining inhibitory activity against Hh signaling .
  • Linker Modifications : Piperazine or piperidine linkers in analogs (e.g., R66703) influence solubility and bioavailability. The absence of such linkers in the target compound may simplify synthesis but reduce conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine
Reactant of Route 2
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3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine

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